2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
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Overview
Description
2, 3-Dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. 2, 3-Dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one can be found in fruits. This makes 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one a potential biomarker for the consumption of this food product.
2,3-dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one is an ortho- and peri-fused tricyclic hydrocarbon.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis from Eichhornia crassipes : The synthesis of 8-Phenylphenalenones, including compounds structurally related to 2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one, was achieved using Eichhornia crassipes (water hyacinth). This process involved a series of reactions starting from 2-methoxynaphthalene, highlighting the compound's synthetic accessibility from natural sources (Ospina et al., 2016).
Synthesis and Application in Natural Products : 4-Methoxy-1H-phenalen-1-one, a subunit found in various natural products, was synthesized starting from 2-methoxynaphthalene. This work demonstrates its importance in the synthesis of complex natural products, particularly those found in the Musa phytoalexins family (Nanclares et al., 2008).
Phytochemical Investigation of Water Hyacinth : In a study investigating water hyacinth, phenylphenalenes structurally similar to the target compound were isolated. These compounds may play a role in allelopathic interactions with neighboring plants, indicating potential ecological applications (Wang, Cai, & Luo, 2011).
Biological Activities and Applications
Radical Scavenging Capacity : A study on 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one, closely related to the compound , demonstrated significant radical scavenging capacity. This suggests potential antioxidant applications for similar compounds (Duque et al., 2013).
Activity Against Mycosphaerella fijiensis : Research on phenalenone-type compounds from Musa acuminata var. "Yangambi km 5" showed significant activity against Mycosphaerella fijiensis, a plant pathogen. This indicates potential applications in plant protection and pest management (Otálvaro et al., 2007).
Other Applications
- Pyridyl Substituted Derivatives : The synthesis of pyridyl substituted derivatives connected to related compounds showed properties like aggregation enhanced emission and multi-stimuli-responsive behavior. These findings suggest applications in material sciences, particularly in luminescence and sensory materials (Srivastava et al., 2017).
properties
CAS RN |
159853-37-9 |
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Product Name |
2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one |
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2,3-dihydroxy-4-(4-methoxyphenyl)-2,3-dihydrophenalen-1-one |
InChI |
InChI=1S/C20H16O4/c1-24-13-8-5-11(6-9-13)14-10-7-12-3-2-4-15-16(12)17(14)19(22)20(23)18(15)21/h2-10,19-20,22-23H,1H3 |
InChI Key |
GMMBTTCHJJMJKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(C(C(=O)C4=CC=CC(=C43)C=C2)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(C(C(=O)C4=CC=CC(=C43)C=C2)O)O |
melting_point |
175-177°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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